

Application Notes and Protocols for Cell-Based Functional Assays of Carphenazine Activity

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Compound of Interest

Compound Name: Carphenazine

Cat. No.: B105584

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Introduction

Carphenazine is a typical antipsychotic drug belonging to the phenothiazine class, characterized by a piperazine side chain.^{[1][2][3]} Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.^{[1][2]} By blocking these receptors, **Carphenazine** mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, like other phenothiazines, **Carphenazine** may exhibit activity at other receptors, including serotonin receptors, which can contribute to its overall pharmacological profile.

These application notes provide detailed protocols for a suite of cell-based functional assays designed to characterize the activity of **Carphenazine** and other antipsychotic compounds. The assays described herein are essential tools for drug discovery and development, enabling the quantitative assessment of a compound's potency, efficacy, and potential cytotoxicity. The featured assays include a cAMP assay to determine functional antagonism of the Gi-coupled dopamine D2 receptor, a calcium mobilization assay to assess activity at the Gq-coupled serotonin 5-HT2A receptor, and a cytotoxicity assay to evaluate the compound's effect on cell viability.

Data Presentation

The following tables summarize the functional potency and cytotoxicity of **Carphenazine** and related phenothiazine compounds. This data is provided for comparative purposes to aid in the interpretation of experimental results.

Table 1: Functional Antagonist Potency at Dopamine D2 and Serotonin 5-HT2A Receptors

Compound	Target Receptor	Assay Type	Cell Line	IC50 (nM)	Reference Compound
Carphenazine	Dopamine D2	cAMP Inhibition	CHO-K1	Data Not Available	Haloperidol
Fluphenazine	Dopamine D2	cAMP Inhibition	CHO-K1	~1-10	Haloperidol
Perphenazine	Dopamine D2	cAMP Inhibition	CHO-K1	~1-10	Haloperidol
Carphenazine	Serotonin 5-HT2A	Calcium Mobilization	HEK293	Data Not Available	Ketanserin
Fluphenazine	Serotonin 5-HT2A	Calcium Mobilization	HEK293	~10-50	Ketanserin
Perphenazine	Serotonin 5-HT2A	Calcium Mobilization	HEK293	~10-50	Ketanserin

Note: Specific functional IC50 values for **Carphenazine** in these assays are not readily available in the public domain. The data for Fluphenazine and Perphenazine, structurally related piperazine-containing phenothiazines, are provided for comparative context.

Table 2: Cytotoxicity of Phenothiazine Derivatives

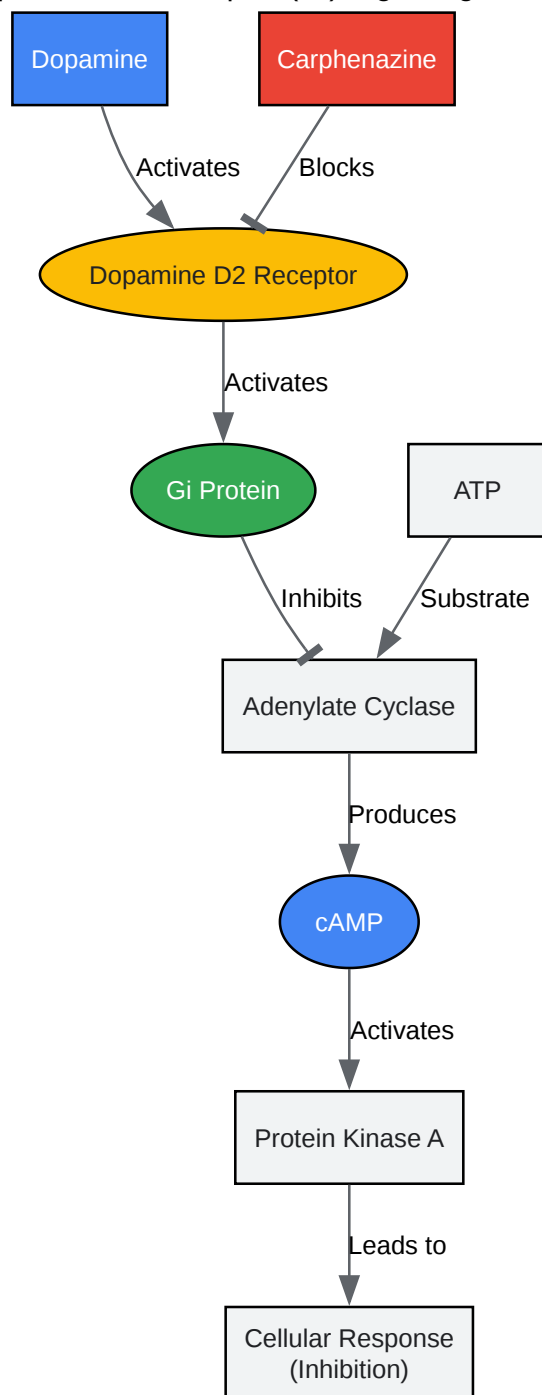
Compound	Cell Line	Assay Type	CC50 (μM)	Exposure Time (hours)
Carphenazine	CHO-K1	MTT	Data Not Available	24
Trifluoperazine	CHO-K1	MTT	~10-20	24
Carphenazine	HEK293	MTT	Data Not Available	24
Trifluoperazine	HEK293	MTT	~15-25	24

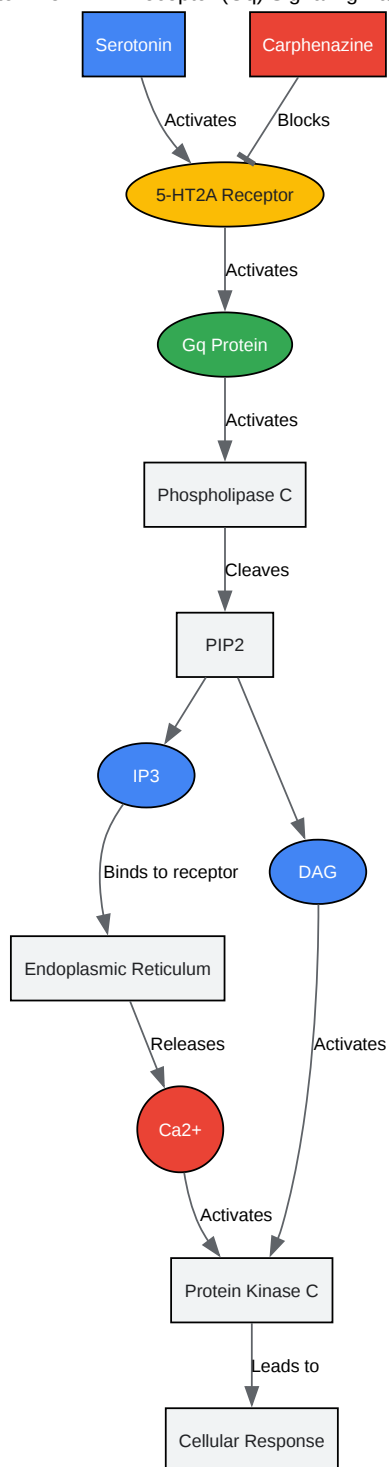
Note: Specific CC50 values for **Carphenazine** are not readily available. Data for Trifluoperazine, a related phenothiazine, is provided for context. The cytotoxicity of phenothiazines can be influenced by the specific substitutions on the phenothiazine ring and the nature of the side chain.

Signaling Pathways and Experimental Workflows

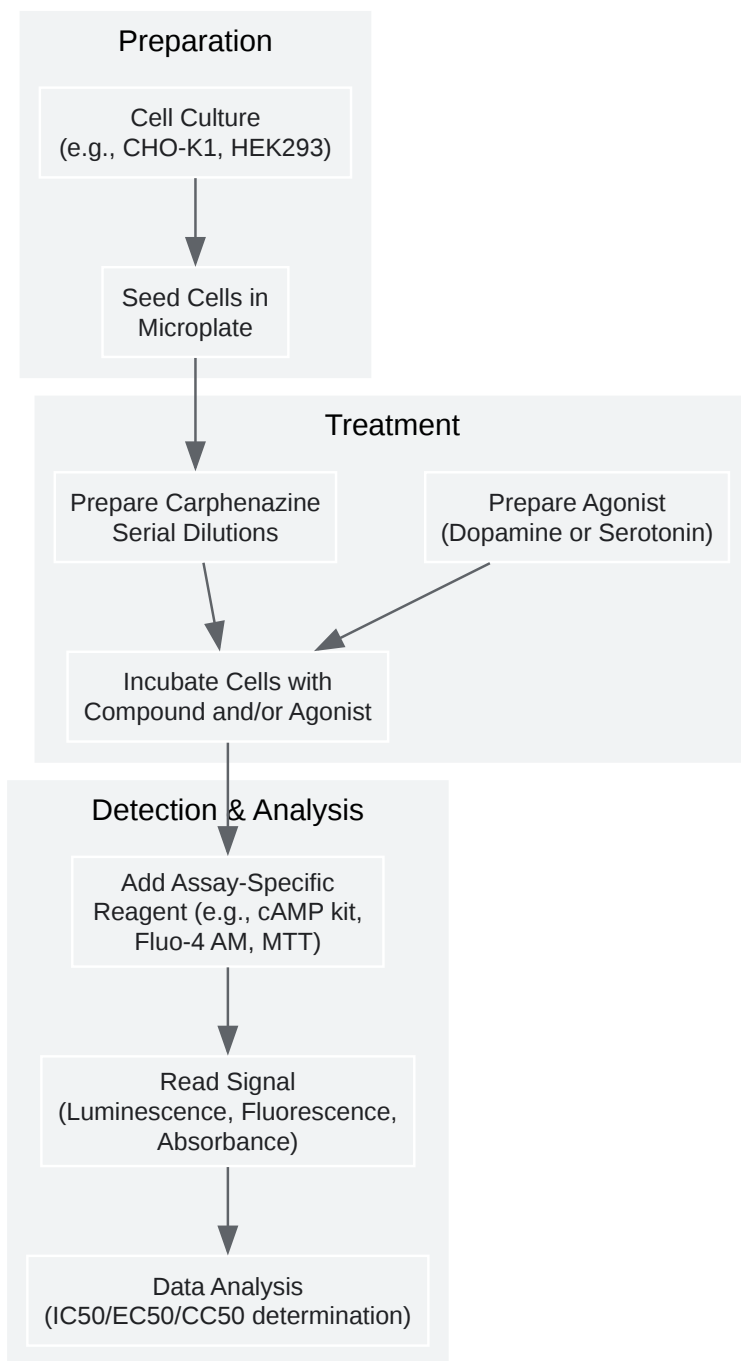
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Dopamine D2 Receptor (Gi) Signaling Pathway



Serotonin 5-HT_{2A} Receptor (Gq) Signaling Pathway

Experimental Workflow for Cell-Based Functional Assays

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References

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